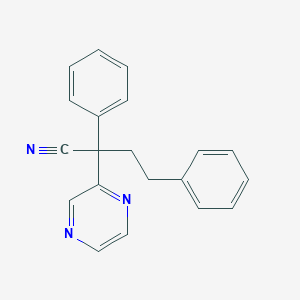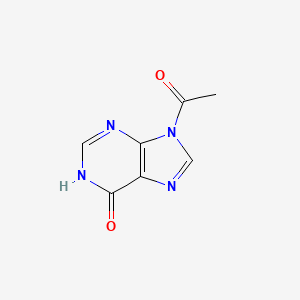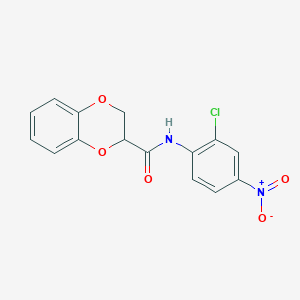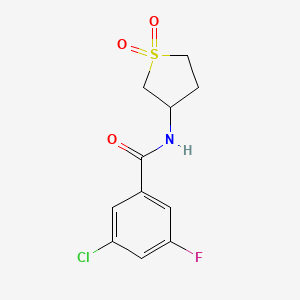
2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2,4-Diphenyl-2-(pyrazin-2-yl)butanenitrile involves various strategies aimed at incorporating electron-accepting and electron-donating groups to modify their optical and electronic properties. For instance, unsymmetrical diphenylaminofluorene-based chromophores with various π-electron acceptors have been synthesized to study the effects of molecular symmetry and the strength of electron-withdrawing termini on optical nonlinearity (Morales et al., 2013). Another approach involves the three-component condensation of diphenylphosphine, glyoxylic acid hydrate, and 2-aminopyrazine for creating catalytically active complexes (Soficheva et al., 2019).
Molecular Structure Analysis
The molecular structure and electronic properties of related compounds have been elucidated through various spectroscopic techniques and quantum chemical calculations. X-ray diffraction and vibrational spectroscopy, complemented by computational studies, reveal the geometric and electronic configurations, providing insights into their reactivity and interaction potentials (Bégué et al., 2014).
Chemical Reactions and Properties
This compound and its analogs participate in various chemical reactions, reflecting their reactivity towards different reagents. For instance, the domino reaction of vinyl malononitriles with 1,2-diaza-1,3-dienes produces densely functionalized pyrrolo[1,2-b]pyrazoles in a chemo-, regio-, and stereoselective manner, highlighting the synthetic utility of these compounds (Attanasi et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as luminescence and absorption characteristics, are significantly influenced by their molecular structure. Dinuclear copper(I) complexes with functionalized pyrazole mixed ligands exhibit modulated luminescence properties, which can be tailored by structural modifications (Chen et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the nature of substituents and the molecular framework. Electroluminescent copolymers based on dihexylfluorene units and pyrazine derivatives demonstrate the ability to alter optoelectronic properties through chemical modifications, which is crucial for developing advanced materials (Kim et al., 2006).
科学的研究の応用
Optical Nonlinearity and Chromophore Development
A study by Morales et al. (2013) focused on the synthesis of unsymmetrical diphenylaminofluorene-based chromophores with various π-electron acceptors for investigating the effects of molecular symmetry and electron-donating/withdrawing groups on optical nonlinearity. This research highlights the importance of structural design in developing two-photon absorbing materials for potential applications in optical limiting and photodynamic therapy Morales et al., 2013.
Sensor Development for Metal Ions
Research by Xiao-Hong Zhang et al. (2013) introduced C2-symmetrical hexaazatriphenylene derivatives as sensitive, ratiometric, and colorimetric fluorescence chemsensors for Zn2+ ions. These compounds demonstrated selective detection capabilities over a range of metal ions, showcasing the potential of structurally related compounds in sensor applications Xiao-Hong Zhang et al., 2013.
Photoreactive Precursors
A study by Moiseev et al. (2007) explored the photoreactions of certain pyrazolone derivatives as potential precursors for cyclopropanones, highlighting the utility of these compounds in photochemical synthesis and the detailed mechanistic insight into their reactivity under UV irradiation Moiseev et al., 2007.
Molluscicidal and Cytotoxicity Studies
Research on the synthesis of various heterocyclic derivatives including pyrazole and pyrazoline compounds by Abdelrazek et al. (2006) and Purohit et al. (2011) has explored their molluscicidal activity and cytotoxicity against certain snails and cancer cell lines, respectively. These studies offer insights into the potential biomedical applications of these compounds Abdelrazek et al., 2006; Purohit et al., 2011.
Metal Complex Synthesis and Characterization
The work by Rogovoy et al. (2020) on the synthesis of diphenyl(pyrazin-2-yl)phosphine and its metal complexes introduces a method for preparing these complexes and outlines their potential as catalysts in various chemical reactions Rogovoy et al., 2020.
特性
IUPAC Name |
2,4-diphenyl-2-pyrazin-2-ylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3/c21-16-20(18-9-5-2-6-10-18,19-15-22-13-14-23-19)12-11-17-7-3-1-4-8-17/h1-10,13-15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORRCQSKDYSZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C#N)(C2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)
![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)


![1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B2496627.png)

